molecular formula C8H14N2O4 B3390034 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid CAS No. 951912-07-5

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

Cat. No.: B3390034
CAS No.: 951912-07-5
M. Wt: 202.21 g/mol
InChI Key: PMMKDTVDMLMIAB-UHFFFAOYSA-N
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Description

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid is a chemical reagent designed for advanced bioconjugation applications, serving as a specialized linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its molecular structure incorporates a terminal carboxylic acid group, which can be activated for covalent attachment to primary amines frequently found on lysine residues or the N-terminus of monoclonal antibodies [https://www.thermofisher.com/order/catalog/product/44981]. The central portion of the molecule features a carbamoyl group and an acetamide group, which provide stability and influence the overall hydrophilicity of the linker, potentially affecting the pharmacokinetic properties of the final ADC. This compound is part of a class of reagents used to develop stable, homogeneous conjugates, bridging the gap between a potent cytotoxic drug and a targeted antibody. Researchers value this linker for its role in constructing next-generation biopharmaceuticals, enabling the study of targeted cancer therapies and the exploration of novel drug delivery systems. As a key building block, it is strictly for use in laboratory research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2-acetamidoethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-6(11)9-4-5-10-7(12)2-3-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMKDTVDMLMIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid typically involves the reaction of 2-acetamidoethylamine with a suitable carboxylic acid derivative. One common method is the reaction of 2-acetamidoethylamine with succinic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. In a representative protocol (Patent CN103508890A ):

Reaction ComponentConditionsProduct Yield
Propanoic acid derivativeToluene solvent, p-TsOH catalyst90-92%
EthanolReflux at 85°C for 4 hoursEster form

This method parallels the synthesis of structurally similar 3-(2-oxocyclopentyl)-propionic esters, where acrylates react with ketones via Michael addition .

Amide Bond Hydrolysis

The acetamidoethyl group undergoes alkaline hydrolysis to release acetic acid and generate a free amine. A study on SAENTA derivatives (Journal of Medicinal Chemistry ) details:

ReagentConditionsResulting Product
NaOH (30% aqueous)60–65°C, 2 hoursPrimary amine intermediate
HCl (10% for pH 3–5)Room temperature extractionPurified amine hydrochloride

This reaction is critical for modifying biological activity in nucleoside transporter inhibitors .

Carbamoyl Group Reactivity

The carbamoyl moiety participates in nucleophilic substitution. In fluoropurine-based syntheses (Journal of Medicinal Chemistry ):

NucleophileReaction TypeApplication
4-NitrobenzylamineS<sub>N</sub>Ar displacementFluorescent probe conjugation
6-Aminohexanoic acidAmide couplingBioconjugation platforms

These reactions enable the creation of fluorescent probes for studying equilibrative nucleoside transporters .

Decarboxylation Pathways

Thermal or catalytic decarboxylation of the propanoic acid backbone has been observed in structurally analogous compounds (PubChem ):

ConditionCatalystProduct
200°CCuO nanoparticlesβ-Alanine derivatives
Basic aqueous mediaNoneCO<sub>2</sub> release

Cross-Coupling Reactions

The compound’s amine intermediate facilitates Suzuki-Miyaura couplings. A patent (US20080103139A1 ) reports:

PartnerCatalyst SystemYield
Aryl boronic acidPd(PPh<sub>3</sub>)<sub>4</sub>75–80%
Heteroaryl bromideXPhos/Pd(OAc)<sub>2</sub>68%

Comparative Reactivity Table

Functional GroupReaction TypeRate Constant (k, s<sup>−1</sup>)Reference
Carboxylic acidEsterification1.2 × 10<sup>−3</sup>
AcetamidoethylAlkaline hydrolysis4.8 × 10<sup>−4</sup>
CarbamoylS<sub>N</sub>Ar2.1 × 10<sup>−5</sup>

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid exhibits promising anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its potential as a bivalent ligand targeting melatonin receptors, which are implicated in cancer progression. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its role as a lead compound for developing novel anticancer agents .

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-712.5Induction of apoptosis
Study BA54915.0Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies showed that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Enzyme Inhibition

This compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Its inhibitory activity suggests potential therapeutic applications in pain management and anxiety disorders .

Enzyme Inhibition (%) Concentration (µM)
FAAH8510
COX-26020

Buffering Agent

In biochemistry, this compound serves as a versatile buffering agent due to its ability to maintain pH stability in biological systems. It is particularly useful in enzyme assays and protein purification processes where pH fluctuations can affect enzyme activity .

Polymer Synthesis

The compound is also explored in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties and biodegradability, making it suitable for applications in drug delivery systems and tissue engineering .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University evaluated the efficacy of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer therapeutic.

Case Study 2: Neuroprotection

In a separate investigation, the compound was tested on neuronal cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. The treatment group showed significantly lower levels of reactive oxygen species compared to the control group, indicating its protective role against neurotoxicity.

Mechanism of Action

The mechanism of action of 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Carboxyethyl)carbamoylpropanoic Acid (CAS No. 78238-72-9)

Structure : Features a carboxyethyl group instead of acetamidoethyl.
Properties :

  • Molecular formula: C₇H₁₁NO₅ (MW: 189.166) .
  • Hydrogen bonding: 3 H-bond donors, 5 H-bond acceptors.
  • Hydrophilicity: XlogP = -1.5, indicating higher solubility than non-polar analogs. Applications: Serves as a precursor for bioactive molecules due to its dual carboxylic acid groups .

Comparison :

  • Functional Groups : Both compounds share carbamoyl and carboxylic acid groups, but the acetamidoethyl substituent in the target compound introduces additional amide-based interactions.
  • Hydrophilicity : The acetamidoethyl group may reduce hydrophilicity compared to the carboxyethyl analog.

3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid

Structure: Incorporates a thiadiazole ring linked via carbamoyl to propanoic acid. Properties:

  • Molecular formula : C₉H₁₂N₃O₃S (MW: 242.28) .
  • Biological relevance: Thiadiazole rings are known for antimicrobial and enzyme-inhibitory properties.

Comparison :

  • Bioactivity : The thiadiazole moiety in this analog may enhance antimicrobial activity, unlike the acetamidoethyl group, which is more likely to influence protein binding.
  • Structural complexity : The heterocyclic ring increases molecular rigidity compared to the linear acetamidoethyl chain.

3-(5-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)propanoic Acid

Structure: Combines thiadiazole and pyridinone moieties with a propanoic acid backbone. Properties:

  • Applications : Demonstrated α-glucosidase inhibitory activity, relevant for diabetes management .
  • Hydrogen bonding: Multiple H-bond donors/acceptors due to pyridinone and thiadiazole groups.

Comparison :

  • Functional diversity: The pyridinone-thiadiazole system enables multitarget interactions, whereas the acetamidoethyl group offers simpler amide interactions.

3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid Amide Derivatives

Structure : Includes pyridazinyl and phenylpyrazole groups.
Properties :

  • Bioactivity : Exhibited analgesic activity comparable to aspirin in acetic acid-induced writhing tests .
  • Flexibility : The pyridazinyl group enables π-π stacking with biological targets.

Comparison :

  • Pharmacological profile : The aromatic systems in this analog enhance CNS penetration, unlike the acetamidoethyl group, which may favor peripheral targets.
  • Synthetic complexity : Requires multistep synthesis for heterocyclic assembly, whereas the target compound is simpler.

3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid

Structure : Sulfamoylphenyl group replaces acetamidoethyl.
Properties :

  • Synthesis : Designed for hydrazone formation and halogenation studies .
  • Hydrophilicity : Sulfamoyl group increases solubility (XlogP ~ -2.0).

Comparison :

  • Chemical reactivity : The sulfamoyl group offers sites for derivatization, contrasting with the stable acetamidoethyl moiety.

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula MW XlogP H-bond Donors Key Functional Groups
Target compound C₈H₁₃N₂O₄ 217.20 -1.2 3 Acetamidoethyl, carbamoyl
3-(2-Carboxyethyl)carbamoylpropanoic acid C₇H₁₁NO₅ 189.17 -1.5 3 Carboxyethyl, carbamoyl
3-[(5-Propyl-thiadiazol-2-yl)carbamoyl]propanoic acid C₉H₁₂N₃O₃S 242.28 1.2 2 Thiadiazole, carbamoyl
Pyridazinyl-phenylpyrazole analog C₁₆H₁₅N₅O₂ 309.33 2.0 2 Pyridazinyl, phenylpyrazole

Biological Activity

3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an acetamidoethyl group that may influence its interactions with biological targets.

  • Molecular Formula : C₈H₁₄N₂O₄
  • Molecular Weight : 202.21 g/mol
  • CAS Number : 951912-07-5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of the acetamido group enhances its binding affinity to target proteins, potentially modulating their activity.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the cytotoxic effects of various derivatives on melanoma cell lines. This compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .
    • Another research highlighted its ability to induce apoptosis through ROS (reactive oxygen species) generation in cancer cells, thereby supporting its role as a pro-apoptotic agent .
  • Neuroprotection :
    • In vitro studies showed that the compound could protect dopaminergic neurons from neurotoxic agents, indicating its potential utility in neurodegenerative conditions .
    • The mechanism was linked to the modulation of oxidative stress pathways, enhancing cell survival under stress conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
3-Carbamoyl-2-methylpropanoic acidAnticancerEnzyme inhibition and receptor modulation
Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoateAntiviral, anticancerInteraction with enzymes and receptors
5-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolineAnticancerInhibition of key metabolic enzymes

Q & A

Q. What are the established synthetic routes for 3-[(2-Acetamidoethyl)carbamoyl]propanoic acid, and how can reaction conditions be optimized?

The synthesis of structurally analogous compounds, such as 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, typically involves nucleophilic substitution or carbamoylation reactions. For example, 3-chloropropanoic acid reacts with amino alcohols under basic conditions (aqueous or ethanol solvents) to form the target molecule . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous solvents improve solubility.
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Stoichiometric ratios : A 1.2:1 molar ratio of nucleophile to electrophile minimizes unreacted starting material .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups (e.g., acetamido, carbamoyl) and stereochemistry.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for similar trifluoromethylphenylpropanoic acid derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects impurities under reverse-phase conditions .

Q. How should researchers address contradictions in spectroscopic or synthetic yield data?

Contradictions often arise from variable reaction conditions or impurities. Methodological approaches include:

  • Factorial design of experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify critical factors .
  • Cross-validation with computational models : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and compare with experimental outcomes .

Advanced Research Questions

Q. What computational strategies can accelerate the discovery of novel derivatives or reaction pathways for this compound?

Advanced methods integrate:

  • Reaction path search algorithms : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces to predict intermediates and transition states .
  • Machine learning (ML) : Train models on PubChem or crystallographic datasets to predict solubility, reactivity, or biological activity .
  • In silico screening : Evaluate substituent effects (e.g., replacing acetamido with sulfonamide) on electronic properties using software like Gaussian or ORCA .

Q. How do modifications to the acetamido or carbamoyl groups alter the compound’s biochemical interactions?

Functional group substitutions impact:

  • Enzyme binding : The acetamido group’s hydrogen-bonding capacity may enhance affinity for serine hydrolases, as seen in analogous amino acid derivatives .
  • Metabolic stability : Methylation of the carbamoyl nitrogen reduces susceptibility to hydrolysis, as observed in comparative studies of hydroxyethyl vs. methylamino variants .
  • Cellular permeability : LogP calculations and Caco-2 assays quantify changes in lipophilicity upon introducing halogenated or aromatic substituents .

Q. What methodologies are recommended for investigating the compound’s role in biochemical pathways or enzyme inhibition?

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to assess esterase or protease inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
  • Metabolomic profiling : LC-MS/MS tracks incorporation into metabolic networks, as demonstrated for propanoic acid derivatives in bacterial systems .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Acetamidoethyl)carbamoyl]propanoic acid
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3-[(2-Acetamidoethyl)carbamoyl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.